(R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride
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Overview
Description
®-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the amination and cyclization of functionalized acyclic substrates or the oxidation of pyrrolidine derivatives.
Attachment of Pyrimidine Moiety: The pyrimidine moiety is introduced through nucleophilic substitution reactions, where a suitable pyrimidine precursor reacts with the pyrrolidine derivative under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
®-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride or lithium diisopropylamide.
Major Products
Oxidation: The major product is pyrrolidin-2-one.
Scientific Research Applications
®-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of novel biologically active compounds.
Biological Studies: The compound is studied for its potential anti-inflammatory and anti-fibrotic activities.
Chemical Biology: It serves as a tool for studying the structure-activity relationships of pyrrolidine and pyrimidine derivatives.
Mechanism of Action
The mechanism of action of ®-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets. The pyrimidine moiety is known to inhibit certain enzymes and receptors, leading to its biological effects . The pyrrolidine ring contributes to the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyrimidine Derivatives: Compounds like 2-(pyridin-2-yl)pyrimidine and pyrido[2,3-d]pyrimidine
Uniqueness
®-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is unique due to its combined pyrrolidine and pyrimidine structures, which provide a versatile scaffold for drug development and biological studies. Its specific stereochemistry also contributes to its distinct biological activity and selectivity.
Properties
IUPAC Name |
N-[(3R)-pyrrolidin-3-yl]pyrimidin-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c1-3-10-8(11-4-1)12-7-2-5-9-6-7;;/h1,3-4,7,9H,2,5-6H2,(H,10,11,12);2*1H/t7-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLSFIBJSUBJHM-XCUBXKJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC2=NC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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